molecular formula C6H16Cl2N2O B1428237 2-Morpholinoethanamine 2HCl CAS No. 1341036-14-3

2-Morpholinoethanamine 2HCl

Cat. No.: B1428237
CAS No.: 1341036-14-3
M. Wt: 203.11 g/mol
InChI Key: QHIIZTJSSXOVIG-UHFFFAOYSA-N
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Description

It is a derivative of ethylenediamine and is commonly used as a building block in the synthesis of various drugs and chemicals. This compound is particularly notable for its role as an intermediate in the production of moclobemide, a selective monoamine oxidase A inhibitor used in the treatment of depressive illness .

Scientific Research Applications

2-Morpholinoethanamine 2HCl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a catalyst in certain reactions.

    Biology: It serves as an intermediate in the synthesis of biologically active molecules, including drugs and agrochemicals.

    Medicine: It is a key intermediate in the production of moclobemide, a drug used to treat depressive illness.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Preparation Methods

The synthesis of 2-Morpholinoethanamine 2HCl can be achieved through several routes, each with its own set of conditions and reagents. One of the most efficient methods involves the use of morpholine as the starting material. The process includes the following steps :

    Michael Addition: Morpholine reacts with ethyl acrylate in the presence of ferric chloride (FeCl3) in water to form ethyl 3-morpholinopropanoate.

    Hydrazinolysis: The ethyl 3-morpholinopropanoate is then hydrazinolyzed to yield 3-morpholinopropanehydrazide.

    Curtius Rearrangement: The 3-morpholinopropanehydrazide undergoes Curtius rearrangement in the presence of sodium nitrite (NaNO2) and hydrochloric acid (HCl) in water to produce 2-Morpholinoethanamine.

This method is advantageous due to its high yield (81.8%) and the use of inexpensive, commercially accessible starting materials .

Chemical Reactions Analysis

2-Morpholinoethanamine 2HCl undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

2-Morpholinoethanamine 2HCl can be compared with other similar compounds, such as:

    2-Morpholinoethanol: Used in similar applications but requires different synthetic routes.

    4-(2-Chloroethyl)morpholine: Another intermediate with different reactivity and applications.

    2-Morpholinoacetonitrile: Requires high-pressure reactions for synthesis.

The uniqueness of this compound lies in its efficient synthesis, high yield, and broad spectrum of applications in various fields .

Properties

IUPAC Name

2-(oxazinan-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.2ClH/c7-3-5-8-4-1-2-6-9-8;;/h1-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIIZTJSSXOVIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCON(C1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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